BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide

Physicochemical Profiling logP Drug-likeness

Purpose-built for unbiased discovery: with no prior bioactivity annotations, this free base avoids target bias, enabling clean hit identification. Its imidazole-pyrazole isomer pair controls for electronic effects in SAR, while its free base form accelerates salt-form screening (HCl, mesylate, etc.) without desalting. A borderline tPSA/clogP profile supports CNS permeability model training. Select this scaffold for reproducible, high-resolution chemical biology.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 2034234-27-8
Cat. No. B2430371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide
CAS2034234-27-8
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C15H14N6O/c22-15(12-1-3-16-4-2-12)20-8-10-21-9-7-19-14(21)13-11-17-5-6-18-13/h1-7,9,11H,8,10H2,(H,20,22)
InChIKeyXMGLBRLNSXUZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide (CAS 2034234-27-8) – Procurement-Relevant Compound Identity and Baseline Properties


N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide (molecular formula C15H14N6O, molecular weight 294.32 g/mol) is a synthetic small-molecule heterocyclic compound combining a pyrazine ring, an imidazole ring, and an isonicotinamide moiety [1]. It is primarily distributed as a research chemical for laboratory use, including medicinal chemistry screening and biological target identification [1]. Standard computed physicochemical properties include a topological polar surface area (tPSA) of 97.86 Ų, a calculated logP (clogP) of 1.84, and 4 rotatable bonds, placing it within Lipinski's rule-of-five chemical space for potential oral bioavailability [2]. Available records in the ZINC database indicate that, as of the ChEMBL 20 release, no specific bioactivity had been reported for this exact scaffold [3].

Why Generic Substitution for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide Is Unreliable Without Direct Comparative Evidence


Compounds within the heteroaryl-isonicotinamide class cannot be assumed interchangeable, as minor modifications to the central heterocycle and linker profoundly alter both computed physicochemical determinants and, where measured, biological target engagement. For the target compound, the combination of a 2-(pyrazin-2-yl)-1H-imidazole moiety with an ethyl linker and isonicotinamide terminus generates a distinct topological polar surface area and lipophilicity profile compared to analogs bearing a pyrazole core or a fused tetrahydropyrazolo ring system [1]. Procurement based solely on in-class structural similarity therefore carries a high risk of selecting a compound with untested (and potentially suboptimal) ADME-related properties and unverified activity at the biological target of interest [2].

Quantitative Evidence Guide for Differentiating N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide from Its Closest Structural Analogs


Computed logP Differentiation: Imidazole vs. Tetrahydropyrazolo[1,5-a]pyrazine Core Impact on Lipophilicity

The target compound is predicted to have a clogP of 1.84, whereas a closely related analog in which the pyrazine is embedded within a fused 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine system and supplied as a dihydrochloride salt yields a substantially more hydrophilic logP value of -1.92 [1]. This difference exceeds 3.7 log units, which typically corresponds to a >1000-fold difference in predicted octanol/water partition coefficient and has major implications for membrane permeability, solubility, and formulation requirements [2].

Physicochemical Profiling logP Drug-likeness

Topological Polar Surface Area (tPSA) Comparison: Imidazole vs. Tetrahydropyrazolo Analog

The target compound possesses a computed tPSA of 97.86 Ų, compared to 89.7 Ų for the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-containing analog [1]. While both values fall within the generally accepted oral absorption threshold of <140 Ų, the lower tPSA of the comparator suggests a modestly higher intrinsic membrane permeability rate, whereas the slightly higher tPSA of the target compound may confer marginally improved aqueous solubility and reduced passive brain penetration [2].

tPSA Permeability ADME Prediction

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Formulation and Solubility

The target compound features 4 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), compared to 2 HBD and 5 HBA for the dihydrochloride salt comparator analog [1]. The higher HBD/HBA count in the free base form of the target compound is likely to enhance aqueous solubility through stronger solvent interactions, but may simultaneously reduce passive membrane permeability relative to analogs with fewer hydrogen-bonding functional groups. This fundamental property difference cannot be normalized through simple salt formation and directly impacts the compound's suitability for different biological assay formats [2].

Hydrogen Bonding Solubility Computational Chemistry

Bioactivity Annotation Gap: Lack of Reported Biological Activity as a Key Selection Factor

As of the ChEMBL 20 dataset, no specific biological activity has been reported for the target compound in peer-reviewed literature or major public bioactivity databases, whereas structurally related analogs exhibit documented activity against targets including IDH1 R132H (IC50 values ranging from 5 to 30 nM in biochemical assays) and Bruton's tyrosine kinase (BTK, IC50 1 nM) [1][2][3]. This absence of annotation is a critical procurement consideration: for phenotypic screening or target deconvolution campaigns requiring a chemically novel and biologically uncharacterized scaffold, the target compound's 'clean slate' bioactivity profile represents a deliberate selection advantage over pre-annotated analogs that carry intellectual property or selectivity baggage [4].

Bioactivity Target Engagement Screening Library

Molecular Weight and Rotatable Bond Parity with Close Analogs: Differentiation Through Heterocycle Identity Alone

The target compound (MW 294.32, 4 rotatable bonds) shares identical molecular formula and near-identical molecular weight with the pyrazole-containing isomer N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (MW 294.32, C15H14N6O), differing only in the substitution of an imidazole ring for a pyrazole ring . Both compounds have 4 rotatable bonds and the same HBD/HBA count, meaning the sole physicochemical differentiator accessible from computed properties is the slightly altered nitrogen atom arrangement, which in turn affects dipole moment and hydrogen bond acceptor basicity [1]. This parity in bulk computed properties places the entire weight of biological differentiation on the heterocycle's interaction with specific protein binding pockets, underscoring the impossibility of predicting functional equivalence from simple property tables.

Molecular Weight Rotatable Bonds Structural Similarity

Salt Form Status: Free Base Procurement Advantage for Diverse Formulation Screening

The target compound is supplied as a free base, whereas the closest commercially available analog from the Hit2Lead screening collection is provided exclusively as a dihydrochloride salt [1]. The free base form offers the procurement advantage of enabling researchers to generate custom salt forms (e.g., hydrochloride, mesylate, tosylate) tailored to specific solubility and stability requirements, without the need for desalting or free-basing procedures that can introduce variability and yield losses [2].

Free Base Salt Form Formulation Flexibility

Recommended Application Scenarios for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide Based on Quantitative Differentiation Evidence


Phenotypic Screening Libraries Requiring Chemically Novel, Bioactivity-Unannotated Scaffolds

Because the target compound has no pre-existing bioactivity annotations in the ChEMBL database [1], it is ideally suited as a diversity-oriented screening component where unbiased hit identification is paramount. Unlike structurally related IDH1 or BTK inhibitors that carry strong target annotations and potential intellectual property constraints, this compound offers a clean profiling starting point, minimizing target bias in cell-based phenotypic assays. Its favorable clogP of 1.84 and 4 hydrogen bond donors further support reliable solubilization in standard DMSO-based screening formats [2].

Medicinal Chemistry Lead Optimization with Customized Salt Selection

The compound's availability as a free base, in contrast to the dihydrochloride salt form of its closest commercially available analog , makes it the preferred starting material for lead optimization programs that require salt screening. Researchers can generate bespoke salt forms (e.g., hydrochloride, mesylate, or besylate) to fine-tune solubility, crystallinity, and hygroscopicity without additional desalting steps, thereby reducing synthetic overhead and minimizing batch-to-batch variability during preclinical development [4].

Structure-Activity Relationship (SAR) Studies at the Heterocycle Position

The near-identity in bulk computed properties (MW, rotatable bonds, HBD/HBA) between the target imidazole compound and its pyrazole isomer (CAS 2034511-01-6) creates a uniquely controlled SAR pair for probing the electronic and basicity differences between an imidazole (conjugate acid pKa ~7.0) and a pyrazole (pKa ~2.5) at the core heterocycle position [3]. Any observed difference in biological potency, selectivity, or cellular activity can be attributed to the heterocycle's electronic character rather than to confounding differences in lipophilicity or size, making this pair especially valuable for mechanistic enzymology and computational docking validation.

Blood-Brain Barrier Penetration Profiling Studies

With a tPSA of 97.86 Ų—positioned above the typical CNS drug threshold of ~90 Ų but below the oral absorption ceiling of 140 Ų—and a clogP of 1.84 [2], the target compound occupies a 'borderline' CNS physicochemical space that is valuable for training and validating in silico BBB penetration models. When benchmarked against the comparator analog with tPSA 89.7 Ų and logP -1.92 , the target compound provides a data point for studying how small changes in computed polar surface area affect measured brain-to-plasma ratios in rodent models.

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.